molecular formula C8H12ClN3O B8322779 2-(2-chloropyrimidin-5-yloxy)-N,N-dimethylethanamine

2-(2-chloropyrimidin-5-yloxy)-N,N-dimethylethanamine

Cat. No. B8322779
M. Wt: 201.65 g/mol
InChI Key: DFDVKACRRFVQFY-UHFFFAOYSA-N
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Patent
US08232273B2

Procedure details

Compound 112B was prepared in a similar manner to the synthesis of step 1 of Example 35 by substituting compound 34D and compound 31F with 2-(dimethylamino)ethanol and compound 112A, respectively: ESI (+)MS: 201 (M+H)−.
Name
compound 31F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1N(C(OC(C)(C)C)=O)N=C(C2C=CC(O)=CC=2)C=1C#N.[CH3:23][N:24]([CH3:28])[CH2:25][CH2:26][OH:27].[Cl:29][C:30]1[N:35]=[CH:34][C:33](O)=[CH:32][N:31]=1>>[Cl:29][C:30]1[N:35]=[CH:34][C:33]([O:27][CH2:26][CH2:25][N:24]([CH3:28])[CH3:23])=[CH:32][N:31]=1

Inputs

Step One
Name
compound 31F
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=NN1C(=O)OC(C)(C)C)C1=CC=C(C=C1)O)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCO)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=N1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=N1)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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